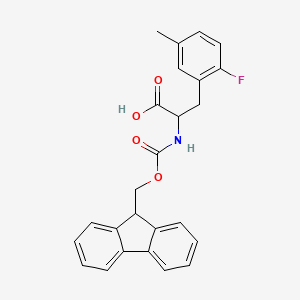
6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound with the molecular formula C₉H₁₀ClNO₂S and a molecular weight of 231.70 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and concentrated sulfuric acid . The optimized reaction conditions include a molar ratio of aluminum chloride to chlorobenzene to 3-chloropropionyl chloride of 1.1:4:1, with a dropwise addition temperature of 5°C and a holding temperature of 60°C for 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods can be scaled up for industrial purposes. The key factors in industrial production would include maintaining the reaction conditions and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with receptors and enzymes involved in inflammation and microbial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2,3-dihydro-1H-indene-1-one: Similar structure but different functional groups.
6-Chloro-5-fluoro-2,3-dihydro-1H-indene-1-one: Contains an additional fluorine atom.
5-Bromo-6-chloro-2,3-dihydro-1H-indene-1-one: Contains a bromine atom instead of a sulfonamide group.
Uniqueness
6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties. This functional group allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds without the sulfonamide group cannot .
Eigenschaften
Molekularformel |
C9H10ClNO2S |
|---|---|
Molekulargewicht |
231.70 g/mol |
IUPAC-Name |
6-chloro-2,3-dihydro-1H-indene-5-sulfonamide |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3H2,(H2,11,12,13) |
InChI-Schlüssel |
GTXYUVKEZKYMEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=C(C=C2C1)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



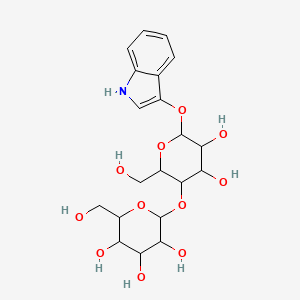
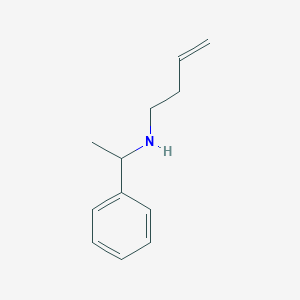
![3-Chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B12311889.png)
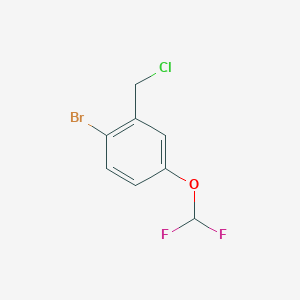
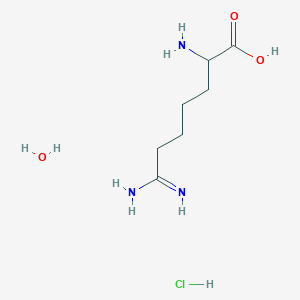


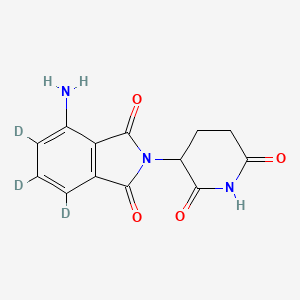
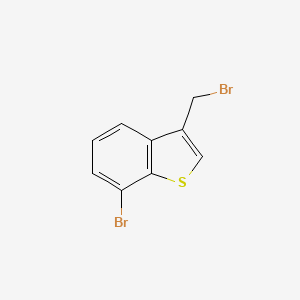

![1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one](/img/structure/B12311924.png)
